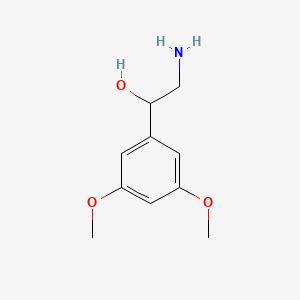

2-Amino-1-(3,5-dimethoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrocatalysis in Deep Eutectic Solvents

2-Amino-1-(3,5-dimethoxyphenyl)ethanol: can be utilized in the synthesis of electrocatalysts within deep eutectic solvents (DESs). These solvents are known for their eco-friendly and cost-effective nature, offering a sustainable avenue for synthesizing high-value products with minimal environmental footprint .

Sympathomimetic Activity

As an active metabolite of midodrine, this compound exhibits selective alpha-adrenergic agonist activity. It is used in the treatment of certain hypotensive states by acting as a peripheral vasoconstrictor .

Antimicrobial and Antioxidant Applications

The compound has been screened for its antimicrobial inhibition and antioxidant activity. Certain derivatives have shown significant antibacterial inhibition, indicating its potential in developing new antimicrobial agents .

Pharmaceutical Impurity Standards

In the pharmaceutical industry, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol is used as an impurity standard for drug development and quality control. It helps in analytical development, method validation, and stability and release testing .

Material Innovation

This compound can be part of material innovation, especially in the creation of new materials with specific electrochemical properties for use in various technological applications .

Green Chemistry Applications

It contributes to green chemistry practices by being part of reactions that transform CO2, biomass, and waste plastics, aligning with the goals of sustainable and environmentally friendly chemical processes .

Solution Chemistry Research

Researchers utilize 2-Amino-1-(3,5-dimethoxyphenyl)ethanol in solution chemistry to understand the physicochemical properties of various solvent systems, which is crucial for the development of new chemical processes .

Chemical Synthesis

The compound is involved in the synthesis of complex molecules, serving as a building block in organic synthesis due to its functional groups that offer versatile reactivity .

Mechanism of Action

Biochemical Pathways:

- Antioxidant Activity : The compound’s phenolic moieties suggest antioxidant potential. By scavenging free radicals, it may protect cells from oxidative damage .

Action Environment:

Keep in mind that further research is needed to fully elucidate these aspects. Additionally, environmental factors play a crucial role in determining its effectiveness and safety. As with any compound, rigorous studies are essential for a comprehensive understanding of its mechanism of action and therapeutic potential . 🌱🔬

properties

IUPAC Name |

2-amino-1-(3,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBUBYADHSKKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CN)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397666 |

Source

|

| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3,5-dimethoxyphenyl)ethanol | |

CAS RN |

91252-41-4 |

Source

|

| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)